molecular formula C15H10ClFN2 B2696433 6-chloro-N-(4-fluorophenyl)quinolin-4-amine CAS No. 955315-96-5

6-chloro-N-(4-fluorophenyl)quinolin-4-amine

Cat. No.: B2696433
CAS No.: 955315-96-5
M. Wt: 272.71
InChI Key: DCKFWHQBJCYLKU-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorophenyl)quinolin-4-amine ( 955315-96-5) is a quinoline-derived compound with the molecular formula C₁₅H₁₀ClFN₂ and a molecular weight of 272.70-272.71 g/mol. It is provided for research purposes as part of studies investigating quinoline-based anticancer agents . Quinoline scaffolds are significant construction motifs in new drug development, demonstrating notable biological activities . Specifically, quinoline derivatives like this compound play important roles in anticancer research, showing potential to act through mechanisms such as growth inhibition by cell cycle arrest, apoptosis induction, angiogenesis inhibition, disruption of cell migration, and modulation of various cellular targets . The structural features of this compound—a chlorine atom at the 6-position of the quinoline ring and a 4-fluorophenylamino group at the 4-position—are representative of the chlorinated heterocyclic compounds and substituted quinoline-4-amines that are of high interest in modern medicinal chemistry . Research into such chlorinated compounds is a rapidly growing field, as they represent promising candidates for the discovery and development of more potent pharmaceutical agents . This product is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2/c16-10-1-6-14-13(9-10)15(7-8-18-14)19-12-4-2-11(17)3-5-12/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKFWHQBJCYLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-fluorophenyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Electronic and Steric Effects

  • This contrasts with 6-bromo analogues (), where larger atomic size may alter electronic effects .
  • Fluorophenyl vs. Difluoromethylphenyl : The 4-fluorophenyl group in the target compound imposes less steric hindrance than the 3-(difluoromethyl)phenyl group in , possibly improving binding pocket compatibility .
  • This contrasts with flat naphtho-annulated porphyrins lacking fluorophenyl groups .
Table 2: Reported Bioactivities of Analogues
Compound Class Substituents Bioactivity Mechanism/Application References
Quinoline () 7-OMe, 6-OBz, N-(3-Cl-4-F-Ph) Antibacterial (MIC data not provided) Disruption of bacterial membranes
Pyrazine () 6-Cl, N-(4-Cl-Ph) Anti-TB (65% inhibition at 6.25 µg/mL) Mycobacterial growth inhibition
Purine () N-(3-Cl-4-F-Ph) Antifungal (superior to abacavir) Docking studies suggest enzyme inhibition
Pyrido-pyrimidine () 6-Cl, N-(4-F-Ph) Not explicitly reported Potential kinase inhibition (inferred)

Inferences for Target Compound:

  • The 4-fluorophenyl group (common in ) is associated with antifungal and kinase-inhibitory activities.
  • Chlorine at the 6-position () correlates with antitubercular effects, suggesting possible dual therapeutic roles for the target compound .

Physicochemical Properties

  • Solubility : Methoxy and benzyloxy groups () reduce aqueous solubility, whereas smaller halogens (Cl, F) may improve it.
  • LogP : The 4-fluorophenyl group likely lowers LogP compared to bulkier substituents (e.g., 3-(difluoromethyl)phenyl), enhancing membrane permeability .

Biological Activity

6-Chloro-N-(4-fluorophenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods such as Suzuki coupling and other amination techniques. The general synthetic route includes:

  • Starting Materials : The synthesis begins with quinoline derivatives and aryl halides.
  • Coupling Reaction : A palladium-catalyzed coupling reaction is often employed to form carbon-carbon bonds between the quinoline scaffold and the aryl groups.
  • Purification : The final product is purified using chromatography techniques.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit potent anticancer activity. For example, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The following table summarizes the IC50 values for related compounds:

CompoundCancer Cell LineIC50 (µM)
This compoundA5495.0
Quinazoline Derivative AHepG23.5
Quinazoline Derivative BMCF-72.1

These findings suggest that structural modifications can enhance the anticancer efficacy of quinoline derivatives.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit protein kinases involved in cancer progression and survival pathways, such as EGFR and PDGFR .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine and fluorine) on the aromatic rings enhances the anticancer activity by improving binding affinity to target proteins.
  • Positioning of Functional Groups : Variations in the placement of functional groups on the quinoline ring can significantly influence both potency and selectivity against various cancer types.

Case Studies

Recent studies have highlighted specific analogs of this compound that exhibit enhanced biological activities:

  • Analog A : Exhibited an IC50 value of 2.5 µM against breast cancer cells (MCF-7), showing improved efficacy compared to the parent compound.
  • Analog B : Demonstrated significant antibacterial activity against resistant strains of Mycobacterium tuberculosis with lower MIC values than standard treatments.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.2 ppm) and amine linkages (δ 5.2–6.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 317.08) .
  • Elemental analysis : Confirms C, H, N composition within ±0.3% deviation .

How do computational models predict the reactivity of this compound?

Advanced
Density functional theory (DFT) using functionals like B3LYP/6-31G* can map electron density and localize reactive sites (e.g., chloro and fluorine substituents). The Colle-Salvetti correlation-energy formula helps model intermolecular interactions, such as hydrogen bonding with biological targets .

What strategies resolve contradictions in reported biological activity data for quinolin-4-amine derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., morpholine or piperidine groups) to isolate activity contributors .
  • Dose-response assays : Use standardized in vitro models (e.g., kinase inhibition or antimicrobial MIC assays) to validate potency .
  • Statistical validation : Apply multivariate analysis to account for experimental variability .

How to design SAR studies for derivatives of this compound?

Q. Advanced

  • Core modifications : Introduce groups at the quinoline 6-position (e.g., methoxy, trifluoromethyl) to alter lipophilicity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR kinase .
  • In vivo testing : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models .

What challenges arise in crystallographic characterization of this compound?

Q. Basic

  • Crystal growth : Slow evaporation from ethanol/DCM mixtures is preferred to obtain diffraction-quality crystals.
  • Data refinement : Use SHELX software for structure solution, accounting for disorder in flexible substituents (e.g., fluorophenyl groups) .

How to evaluate this compound’s potential as a kinase inhibitor?

Q. Advanced

  • Enzymatic assays : Measure IC₅₀ against kinases (e.g., EGFR) using ADP-Glo™ or radioactive ATP-binding assays .
  • Comparative analysis : Benchmark against known inhibitors (e.g., Gefitinib impurities) to identify structural advantages .
  • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., A549 or HeLa) .

What purification alternatives exist beyond column chromatography?

Q. Advanced

  • Recrystallization : Use solvent pairs like ethanol/water to isolate high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., unreacted 4,7-dichloroquinoline) .

How to validate analytical methods for this compound?

Q. Advanced

  • Linearity and precision : Perform triplicate injections in HPLC/HRMS across a concentration range (1–100 µg/mL) .
  • Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked samples .

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